molecular formula C22H21N5O2 B2823046 N-(4-{[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide CAS No. 879566-87-7

N-(4-{[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide

Cat. No.: B2823046
CAS No.: 879566-87-7
M. Wt: 387.443
InChI Key: XJWCZONBPYPIPP-UHFFFAOYSA-N
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Description

N-(4-{[3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 2-methoxyphenyl substituent at the 3-position, a methyl group at the 5-position, and an acetamide-linked para-aminophenyl group at the 7-position. Its molecular formula is C23H21N5O2 (calculated based on structural analogs in and ), with an approximate molecular weight of 399.45 g/mol.

Properties

IUPAC Name

N-[4-[[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-14-12-21(26-17-10-8-16(9-11-17)25-15(2)28)27-22(24-14)19(13-23-27)18-6-4-5-7-20(18)29-3/h4-13,26H,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWCZONBPYPIPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolopyrimidine ring. For instance, starting with 2-methoxybenzaldehyde and ethyl acetoacetate, followed by cyclization with hydrazine hydrate, can yield the pyrazolopyrimidine core.

    Amination Reaction: The pyrazolopyrimidine core is then subjected to an amination reaction with 4-aminophenylacetic acid or its derivatives under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Acetylation: The final step involves acetylation of the amino group using acetic anhydride or acetyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group in the compound can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a phenol derivative.

    Reduction: The nitro group, if present in any intermediate, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include Pd/C with hydrogen gas or sodium borohydride (NaBH₄).

    Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol derivative, while nitration can introduce nitro groups onto the aromatic rings.

Scientific Research Applications

Respiratory Syncytial Virus (RSV) Inhibition

One of the primary applications of this compound is its efficacy against respiratory syncytial virus (RSV). RSV is a major cause of respiratory infections in infants and young children. Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including variants similar to N-(4-{[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide, as potent RSV F protein inhibitors.

Key Findings:

  • EC50 Values : Compounds in this series exhibited EC50 values lower than 1 nM against RSV, indicating strong antiviral activity. For instance, a closely related compound showed an EC50 value of 0.58 nM, demonstrating its potential as a therapeutic agent for RSV infections .
  • Mechanism of Action : The mechanism involves inhibition of the fusion protein of RSV, which is crucial for viral entry into host cells. Modifications at the 7-position of the pyrazolo[1,5-a]pyrimidine scaffold have been shown to enhance biological properties and antiviral activity .

Comparative Efficacy

To illustrate the comparative efficacy of various derivatives against RSV, the following table summarizes the EC50 values for selected compounds:

CompoundSubstituentsEC50 (nM)
9c2-NHSO2Me, 5-Cl0.58
14a2-NHSO2Me, 3-Cl4.4
14f2-NHSO2Me0.15

This data underscores the importance of structural modifications in optimizing antiviral activity.

Mechanistic Insights

Understanding the molecular interactions and mechanisms through which this compound exerts its effects is crucial for further development.

Structural Analysis

The compound's structure allows for specific interactions with viral proteins. The dihedral angle distributions between the pyrazolo[1,5-a]pyrimidine scaffold and the amide bond plane are similar to those observed in known inhibitors like presatovir. This structural similarity suggests that modifications can be strategically employed to enhance binding affinity and selectivity towards RSV proteins .

In Vitro Studies

In vitro studies using HEp-2 cells infected with RSV have demonstrated that compounds derived from this scaffold can significantly reduce cytopathic effects associated with viral infection. The results indicate a promising avenue for further research into their clinical applicability.

Mechanism of Action

The mechanism of action of N-(4-{[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group and pyrazolopyrimidine core are crucial for binding to these targets, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Differences

Compound Name / ID 3-Position Substituent 5-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-Methoxyphenyl Methyl C23H21N5O2 399.45 Ortho-methoxy group enhances steric hindrance; moderate lipophilicity
N-{4-[(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide Phenyl Methyl C21H19N5O 357.42 Lacks methoxy group; reduced steric bulk, lower molecular weight
G788-0329 4-Fluorophenyl Methyl C23H21FN4OS 420.51 Fluorine enhances electronegativity; sulfanyl group improves metabolic stability
G788-0336 4-Fluorophenyl Methyl C23H21FN4O2S 436.51 Methoxybenzyl side chain increases hydrophilicity
N-(2,6-dimethylphenyl)-...acetamide 4-Methoxyphenyl Methyl C24H24N4O2S 432.54 Para-methoxy group alters electronic effects; sulfanyl enhances stability
Zaleplon Impurity I 4-Amino-2H-pyrazolo N/A C22H20N8O 412.45 Bicyclic pyrazolo-pyrimidine core; higher polarity

Key Observations:

  • Electronic Effects: Fluorine (in G788-0329/0336) and cyano groups (e.g., zaleplon impurities ) increase electronegativity, altering charge distribution and hydrogen-bonding capacity.
  • Metabolic Stability : Sulfanyl-containing analogs () exhibit improved resistance to oxidative metabolism compared to the target compound’s acetamide linkage.

Biological Activity

N-(4-{[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

C24H24N4O2\text{C}_{24}\text{H}_{24}\text{N}_4\text{O}_2

The structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its role in various biological processes.

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. The compound has been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. A study highlighted that derivatives of pyrazolo[1,5-a]pyrimidines can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies have shown that this compound can inhibit bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways . The minimum inhibitory concentrations (MICs) for various bacteria have been documented, indicating its potential as an antimicrobial agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research has indicated that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism involving the inhibition of NF-κB signaling pathways . This activity positions it as a candidate for treating inflammatory diseases.

The biological activities of this compound are primarily attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : Many pyrazolo[1,5-a]pyrimidines act as kinase inhibitors. This compound may inhibit specific kinases involved in tumor growth and survival.
  • Quorum Sensing Disruption : The compound has shown potential in disrupting bacterial communication systems (quorum sensing), which is crucial for biofilm formation .

Study 1: Anticancer Activity

In a recent study published in MDPI, researchers evaluated the anticancer effects of various pyrazolo[1,5-a]pyrimidine derivatives. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values ranging from 10 to 20 µM .

Study 2: Antimicrobial Efficacy

Another research article assessed the antimicrobial efficacy of several pyrazolo derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC of 32 µg/mL against both pathogens, highlighting its potential as a broad-spectrum antimicrobial agent .

Data Summary

Biological ActivityMechanismReference
AnticancerCaspase activation
AntimicrobialCell wall disruption
Anti-inflammatoryNF-κB inhibition

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